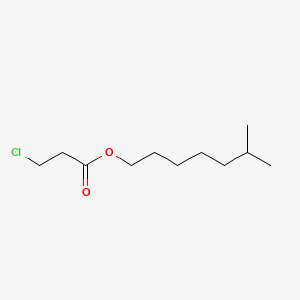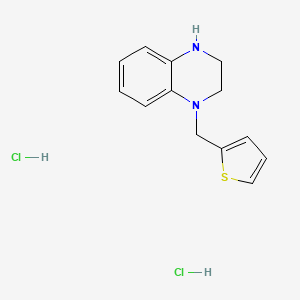
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is a derivative of 1,3-cyclohexanedione, where a tert-butyl group is attached to the second carbon atom of the cyclohexane ring. It is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with tert-butyl bromide in the presence of a base such as potassium carbonate in acetonitrile . The reaction is typically carried out at room temperature for several hours, followed by acidification and extraction with an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- may involve the use of high-pressure reactors and catalysts to optimize yield and purity. For example, a mixture of 1,3-cyclohexanedione, tert-butyl bromide, and a suitable base can be reacted under controlled temperature and pressure conditions to produce the desired compound .
化学反応の分析
Types of Reactions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
科学的研究の応用
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,3-Cyclohexanedione: The parent compound without the tert-butyl group. It has different reactivity and applications.
2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group instead of a tert-butyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative with two methyl groups at the 5-position.
The uniqueness of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- lies in its specific reactivity and the presence of the bulky tert-butyl group, which influences its chemical behavior and applications.
特性
CAS番号 |
37435-26-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-tert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h9H,4-6H2,1-3H3 |
InChIキー |
HBFVJBNHZRPGBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C(=O)CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
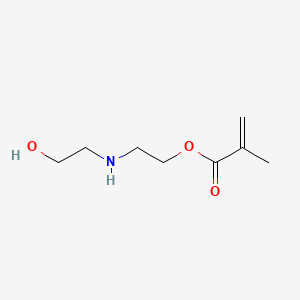
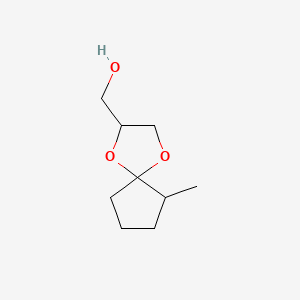
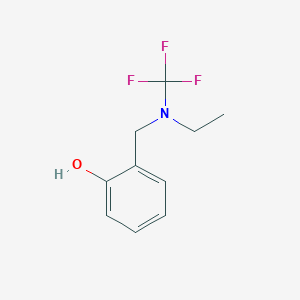
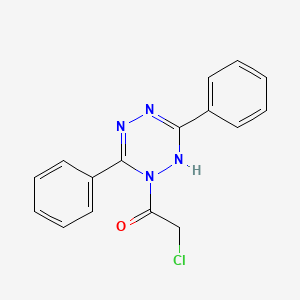
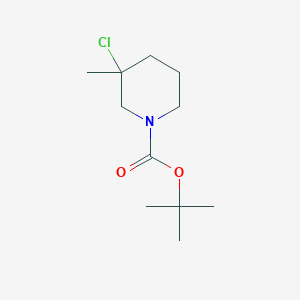
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)

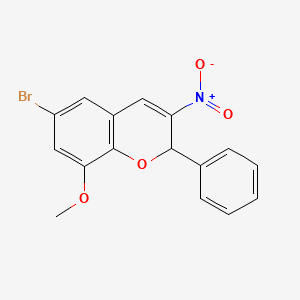
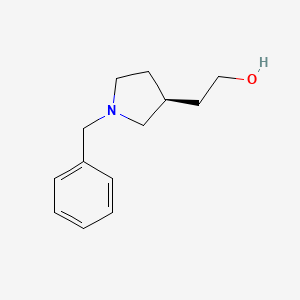
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
